molecular formula C10H20N2O4 B12717396 (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate CAS No. 5046-71-9

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate

Katalognummer: B12717396
CAS-Nummer: 5046-71-9
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: BYGUCEMASSQNBH-DFWYDOINSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.2768 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and a 5-oxoprolinate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate typically involves the reaction of trimethylamine with 5-oxoproline in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylated derivatives, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Hydroxyethyl)trimethylammonium chloride
  • (2-Hydroxyethyl)trimethylammonium bromide
  • (2-Hydroxyethyl)trimethylammonium iodide

Uniqueness

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate is unique due to its combination of the trimethylammonium group and the 5-oxoprolinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

5046-71-9

Molekularformel

C10H20N2O4

Molekulargewicht

232.28 g/mol

IUPAC-Name

2-hydroxyethyl(trimethyl)azanium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1/t3-;/m0./s1

InChI-Schlüssel

BYGUCEMASSQNBH-DFWYDOINSA-M

Isomerische SMILES

C[N+](C)(C)CCO.C1CC(=O)N[C@@H]1C(=O)[O-]

Kanonische SMILES

C[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.